Stereochemical Configuration: (3S) vs. (3R) Enantiomer – Implications for Asymmetric Synthesis and Enantiomer-Specific Pharmacology
The target compound bears a defined (3S) absolute configuration . The (3R) enantiomer (CAS 1213364-91-0) is commercially available as a separate entity with identical molecular formula and purity specification (95%) . Patent US6288278, which covers the 3-amino-3-arylpropan-1-ol class including furan-containing variants, explicitly claims pharmaceutical compositions comprising enantiomer mixtures with unequal molar ratios (Claim 14), demonstrating that biological activity is enantiomer-dependent [1]. No published head-to-head biological data comparing the (3S) and (3R) enantiomers of the 5-chlorofuran derivative were located; therefore this differentiation rests on established principles of stereochemistry–activity relationships within the compound class.
| Evidence Dimension | Absolute stereochemistry at C-3 |
|---|---|
| Target Compound Data | (3S) configuration, CAS 1213186-79-8, purity 95% |
| Comparator Or Baseline | (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL, CAS 1213364-91-0, purity 95% |
| Quantified Difference | Opposite enantiomer; no direct comparative bioactivity data available |
| Conditions | Vendor specification; patent class-level evidence for enantiomer-dependent pharmacology |
Why This Matters
Selection of the correct enantiomer is mandatory for any asymmetric synthesis campaign or chiral pool approach; ordering the wrong enantiomer yields opposite stereochemical outcomes in downstream products.
- [1] Sundermann B et al. US Patent US6288278, 2001. Claim 14: pharmaceutical composition comprising enantiomer mixture with unequal molar amounts. View Source
